molecular formula C8H10N4O B8440530 4-n-Propyl-imidazo[1,5-d]-as-triazin-1(2H)-one

4-n-Propyl-imidazo[1,5-d]-as-triazin-1(2H)-one

Cat. No. B8440530
M. Wt: 178.19 g/mol
InChI Key: QVWFQQVNXFTHCC-UHFFFAOYSA-N
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Patent
US04115572

Procedure details

A mixture of 3.8 gm. of imidazole-4-carboxylic acid hydrazide, 30 ml. of trimethyl orthobutyrate and 150 ml. of ethanol is refluxed overnight. The mixture is evaporated giving a solid which is washed with petroleum ether and filtered. This solid is combined with 100 ml. of diphenyl ether and heated at 240°-250° C. for 15 minutes. The mixture is cooled, petroleum ether is added and the mixture is filtered. The solid is triturated with hot petroleum ether and filtered giving the desired product, m.p. 116°-117° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([NH:8][NH2:9])=[O:7])[N:3]=[CH:2]1.[C:10](OC)(OC)(OC)[CH2:11][CH2:12][CH3:13]>C(O)C>[CH2:11]([C:10]1[N:3]2[CH:2]=[N:1][CH:5]=[C:4]2[C:6](=[O:7])[NH:8][N:9]=1)[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC(=C1)C(=O)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.8 gm
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated
CUSTOM
Type
CUSTOM
Details
giving a solid which
WASH
Type
WASH
Details
is washed with petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
of diphenyl ether and heated at 240°-250° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
petroleum ether is added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
The solid is triturated with hot petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=NNC(C=2N1C=NC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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